REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].CC(C)=O.[F:10][C:11]([F:20])([F:19])[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>C(N(CC)CC)C>[F:10][C:11]([F:19])([F:20])[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH:14][C:1](=[O:4])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
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Name
|
|
Quantity
|
36.42 g
|
Type
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solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
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CUSTOM
|
Details
|
The acetone was evaporated from the filtrate
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Type
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WASH
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Details
|
The solution was washed with 10% potassium carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution was dried over magnesium sulfate
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Type
|
ADDITION
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Details
|
treated with activated carbon
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain 65 g of raw product which
|
Type
|
WASH
|
Details
|
was washed with iced essence G
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)NC(CC)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |